Ethyl 10-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate
Description
This compound is a highly complex tetracyclic molecule featuring a fused pyridine ring, trifluoromethyl and chloro substituents, and an ethyl carboxylate group. The tetracyclic core and functionalized side chain may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
ethyl 10-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O5/c1-2-33-20(32)15-14-9-6-10(16(14)34-28-15)13-12(9)18(30)29(19(13)31)4-3-26-17-11(22)5-8(7-27-17)21(23,24)25/h5,7,9-10,12-14,16H,2-4,6H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDVIMGYINVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2C1C3CC2C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099235 | |
| Record name | Ethyl 6-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4a,5,6,7,7a,8,8a-octahydro-5,7-dioxo-4,8-methano-4H-pyrrolo[3,4-f]-1,2-benzisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-78-1 | |
| Record name | Ethyl 6-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4a,5,6,7,7a,8,8a-octahydro-5,7-dioxo-4,8-methano-4H-pyrrolo[3,4-f]-1,2-benzisoxazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4a,5,6,7,7a,8,8a-octahydro-5,7-dioxo-4,8-methano-4H-pyrrolo[3,4-f]-1,2-benzisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 10-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0(2,6).0(8,12)]tridec-4-ene-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing research findings.
- CAS Number : 321998-78-1
- Molecular Formula : C26H26ClF3N4O4
- Molecular Weight : 550.96 g/mol
The compound's mechanism of action primarily involves interaction with various biological targets, particularly those associated with cancer and inflammation pathways. The presence of the pyridine ring and the trifluoromethyl group enhances its lipophilicity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives similar to ethyl 10-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0(2,6).0(8,12)]tridec-4-ene-5-carboxylate. For instance, a study conducted by Da Silva et al. reported that thiazolidinone derivatives exhibited significant cytotoxic effects against glioblastoma cells, suggesting that compounds with similar structural features may also show potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl Compound | Glioblastoma | 15 |
| Thiazolidinone Derivative | Glioblastoma | 12 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .
Case Studies
- Case Study on Anticancer Activity : A novel anticancer compound derived from a drug library screening demonstrated significant efficacy in multicellular spheroid models, indicating the potential of ethyl derivatives in targeting solid tumors .
- Inhibition Studies : Inhibition assays showed that derivatives similar to ethyl 10-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0(2,6).0(8,12)]tridec-4-ene-5-carboxylate effectively inhibited α-amylase and urease activities in vitro .
Research Findings
Research findings indicate that the ethyl derivative exhibits:
- Cytotoxicity : Demonstrated significant cytotoxic effects in various cancer cell lines.
- Enzyme Inhibition : Effective in inhibiting key enzymes involved in metabolic processes related to cancer and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several compounds in the provided evidence share structural motifs with the target molecule:
EP 4 374 877 A2 (2024) : A spirocyclic carboxamide derivative (LCMS: m/z 817.3 [M+H]+) features a trifluoromethyl-substituted pyrimidine ring and a diazaspiro[4.5]decene core. Compared to the target compound, this analogue replaces the tetracyclic system with a spiro structure but retains the trifluoromethyl group and halogenated aromatic rings. The substitution pattern may enhance metabolic stability but reduce solubility due to the carboxamide group .
EP 4 374 877 A2 (2024): Another analogue (7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide) includes a difluorobenzyl group and methoxyethyl side chain. The fluorine atoms and trifluoromethyl groups likely improve lipophilicity and binding to hydrophobic enzyme pockets, similar to the target compound’s chloro and trifluoromethyl substituents .
Functional Group Analysis
Pharmacological and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 Da, similar to EP 4 374 877 A2 analogues (m/z 817.3 [M+H]+). High molecular weight may limit blood-brain barrier penetration but enhance protein-binding capacity .
- Solubility : The ethyl carboxylate group in the target compound likely improves aqueous solubility compared to carboxamide-containing analogues, which are more lipophilic .
- Bioactivity: Trifluoromethyl and chloro groups are associated with enhanced enzyme inhibition (e.g., 5-lipoxygenase in ).
Research Findings and Data Gaps
Synthetic Yield : Analogues in report a 77% yield using palladium catalysts, suggesting optimized conditions for similar compounds. The target compound’s yield remains undocumented but may benefit from analogous catalytic systems .
QSAR Modeling : ’s CoMFA/CoMSIA models on indole derivatives could guide predictive studies for the target compound’s bioactivity, focusing on trifluoromethyl and chloro substituent positioning .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including coupling of pyridine derivatives with bicyclic scaffolds. For example:
- Step 1: React a trifluoromethyl-substituted pyridinylamine with an ethyl ester-containing intermediate via nucleophilic substitution (e.g., SNAr) to form the aminoethyl linkage.
- Step 2: Cyclize the intermediate under acidic or basic conditions to form the tetracyclic core.
- Key intermediates include halogenated pyridines (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinylamine) and bicyclic carboxylates. Purification often employs column chromatography and HPLC, with LCMS used to confirm intermediate identity .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
Methodological Answer: Combine single-crystal X-ray diffraction (for absolute configuration) with spectroscopic techniques:
- X-ray crystallography: Resolve bond lengths, angles, and stereochemistry (e.g., 100 K data collection, R factor < 0.05) .
- NMR: Assign peaks using 2D experiments (COSY, HSQC) to verify proton and carbon environments.
- High-resolution mass spectrometry (HRMS): Confirm molecular formula within 1 ppm error .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) and molecular docking:
- Reactivity: Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Biological interactions: Dock the compound into protein active sites (e.g., using AutoDock Vina) and analyze binding free energies.
- Reaction path searches: Employ software like GRRM to explore transition states and optimize synthetic pathways .
Q. What strategies resolve contradictions in reaction yields or selectivity under varying conditions?
Methodological Answer: Apply Design of Experiments (DOE) and statistical analysis:
- DOE: Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions via response surface methodology.
- Contradiction resolution: Cross-validate experimental data with computational predictions (e.g., using ICReDD’s feedback loop integrating quantum calculations and experimental data) .
Q. How to develop validated analytical methods for assessing purity and degradation products?
Methodological Answer: Implement hyphenated techniques :
Q. How to address discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Re-examine computational models: Ensure basis sets (e.g., 6-311+G(d,p)) and solvent corrections match experimental conditions.
- Dynamic NMR: Probe conformational equilibria at variable temperatures if signal splitting occurs.
- Cross-reference databases: Compare with structurally similar compounds (e.g., pyrazole or thiazole derivatives) to identify systematic errors .
Q. What strategies control regioselectivity during functionalization of the tetracyclic scaffold?
Methodological Answer:
- Steric/electronic modulation: Introduce directing groups (e.g., esters, halogens) to steer reactions to specific positions.
- Metal catalysis: Use Pd-mediated C–H activation for selective arylations.
- Comparative studies: Analyze analogous compounds (e.g., trifluoromethylpyridines) to predict reactivity patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
